

preparation of metal complexes with (1*r*,2*r*)-*n,n'*-dimethyl-1,2-cyclohexanediamine

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Compound of Interest

Compound Name: (1*r*,2*r*)-*n,n'*-dimethyl-1,2-cyclohexanediamine

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An Application Guide for the Synthesis of Chiral Metal Complexes Using **(1*R*,2*R*)-*N,N'*-Dimethyl-1,2-cyclohexanediamine**

Introduction: The Architectural Advantage of a C₂-Symmetric Diamine Ligand

In the landscape of asymmetric catalysis, the design of the chiral ligand is paramount to achieving high enantioselectivity. **(1*R*,2*R*)-*N,N'*-dimethyl-1,2-cyclohexanediamine**, a C₂-symmetric chiral diamine, stands out as a privileged scaffold for the synthesis of highly effective metal complexes.^{[1][2]} Its significance stems from a combination of a conformationally rigid cyclohexane backbone and the strong bidentate chelation afforded by its two nitrogen donor atoms.^{[2][3]} This rigid structure creates a well-defined and predictable chiral environment around the metal center, which is the foundational principle enabling the discrimination between enantiotopic faces of a prochiral substrate during a catalytic transformation.

This technical guide provides detailed protocols for the preparation of metal complexes utilizing this versatile ligand. The methodologies are designed for researchers, chemists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.^{[3][4]} We will delve into the synthesis of representative Ruthenium and Rhodium complexes, widely employed in asymmetric hydrogenation and related transformations, and a Copper complex relevant to cross-coupling reactions.^{[5][6][7]}

Part 1: Ligand Specifications and Handling

The ligand, **(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine**, is a crystalline solid at room temperature, contrary to some earlier reports.[1][2] Its hygroscopic nature necessitates careful handling and storage to maintain its integrity.[2]

Table 1: Physicochemical Properties of **(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine**

Property	Value	Reference(s)
CAS Number	68737-65-5	[4][8][9]
Molecular Formula	C ₈ H ₁₈ N ₂	[8][9]
Molecular Weight	142.24 g/mol	[8][9]
Appearance	White to light yellow crystalline powder/solid	[4][10]
Melting Point	39-44 °C	[10]
Boiling Point	~186.8 °C at 760 mmHg	[10]
Purity	≥98.0%	[10]

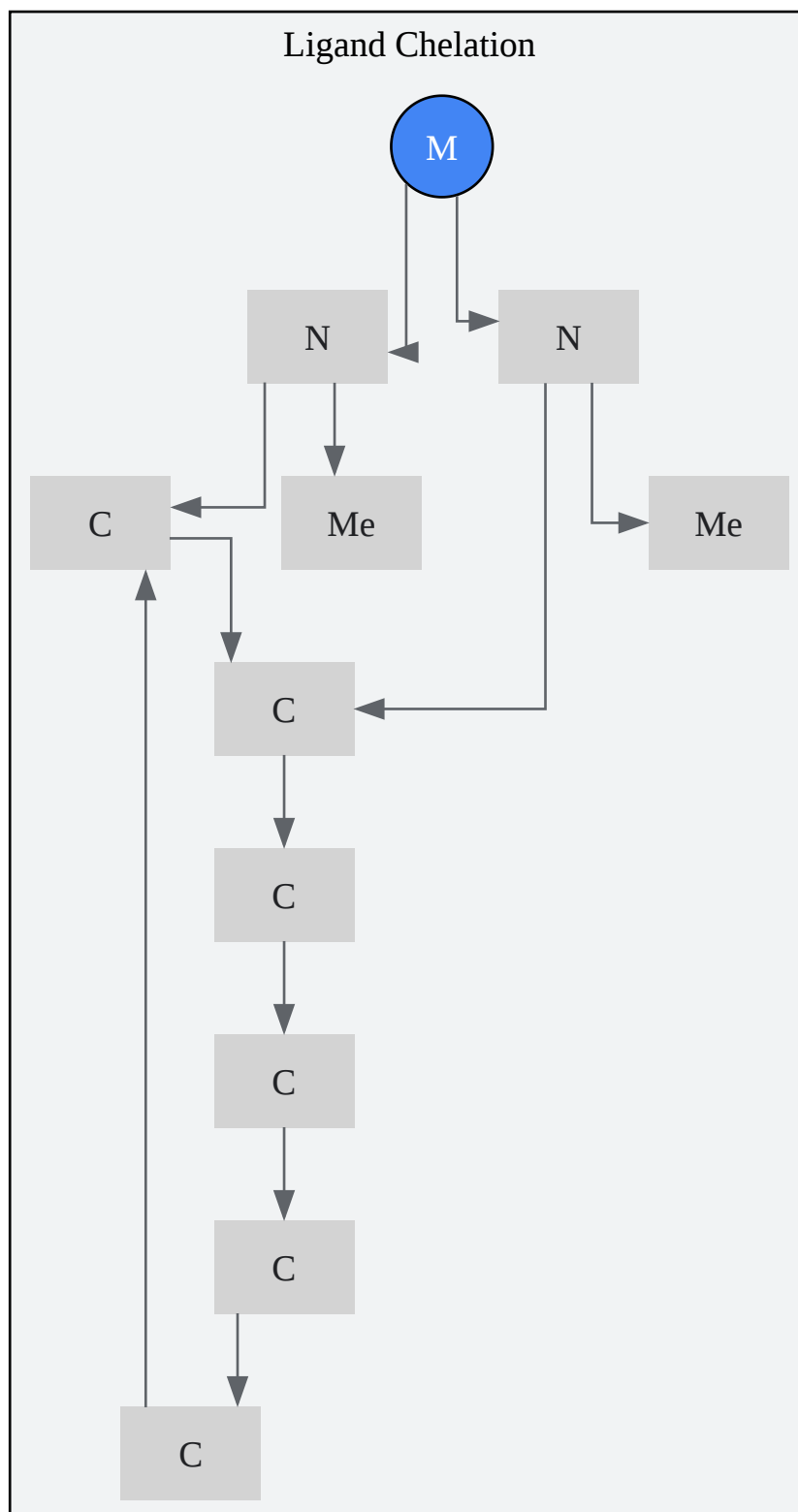
Storage and Handling:

- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture uptake and oxidation.[4]
- Handling: Handle in a glovebox or under an inert atmosphere. Use non-sparking tools. Avoid inhalation of dust and contact with skin and eyes.

Part 2: Foundational Principles of Complexation

The efficacy of **(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine** as a ligand lies in its ability to form a stable five-membered chelate ring with a metal center. The two tertiary amine groups act as a bidentate 'pincer', locking the metal into a specific coordination geometry. The chirality is derived from the (1R,2R) stereocenters on the cyclohexane ring, which forces the ring into a rigid chair conformation with the amino groups in equatorial positions.[1][2] This arrangement

projects the N-methyl groups and the cyclohexane's axial and equatorial protons into distinct spatial quadrants, thereby creating the chiral pockets essential for stereoselective catalysis.



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Caption: Chelation of (1R,2R)-DMCDA to a metal center (M).

Part 3: Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable pathway to synthesizing catalytically relevant metal complexes. All operations should be performed using standard Schlenk line or glovebox techniques with dry, deoxygenated solvents.

Protocol 1: Synthesis of a Dichloro(p-cymene)ruthenium(II) Diamine Complex

Ruthenium(II) arene diamine complexes are benchmark catalysts for asymmetric transfer hydrogenation (ATH) of ketones and imines.^{[5][11]} The protocol describes the cleavage of the dimeric ruthenium precursor by the chiral diamine.

Reaction Scheme: $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2 + 2 \text{ (1R,2R)-DMCDA} \rightarrow 2 [\text{RuCl}(\text{p-cymene})((\text{1R,2R})\text{-DMCDA})\text{Cl}]$

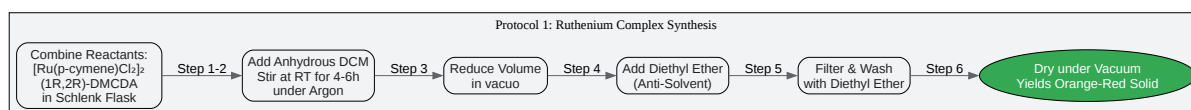
Materials:

- Dichloro(p-cymene)ruthenium(II) dimer ($[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$)
- **(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine** ((1R,2R)-DMCDA)
- Anhydrous Dichloromethane (DCM) or Isopropanol
- Anhydrous Diethyl Ether

Procedure:

- In a glovebox or under a positive pressure of Argon, add the $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ dimer (1.0 eq) and (1R,2R)-DMCDA (2.1 eq) to a Schlenk flask equipped with a magnetic stir bar.
- Add anhydrous, degassed DCM to the flask to form an orange-red suspension. The concentration is typically in the range of 0.05-0.1 M with respect to the Ru dimer.

- Seal the flask and stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by the dissolution of the starting materials and a color change to a clear, deep orange or red solution.
- Causality Check: The use of a slight excess of the diamine ligand ensures the complete cleavage of the ruthenium dimer. Stirring at room temperature is usually sufficient, but gentle warming (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.[3]
- Once the reaction is complete, reduce the solvent volume in vacuo to approximately one-third of the original volume.
- Add anhydrous diethyl ether dropwise with stirring until a precipitate forms. Diethyl ether acts as an anti-solvent, causing the more polar product to crystallize or precipitate.
- Collect the solid product by filtration under inert atmosphere, wash it with two small portions of diethyl ether to remove any unreacted ligand, and dry it under high vacuum.
- The resulting orange-red solid is the desired $[\text{RuCl}(\text{p-cymene})((1\text{R},2\text{R})\text{-DMCDA})]\text{Cl}$ complex, which should be stored under inert atmosphere.



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Caption: Workflow for the synthesis of a Ru(II) diamine complex.

Protocol 2: Synthesis of a Rhodium(I) Cyclooctadiene Complex

Rhodium(I) complexes bearing chiral diamines are highly effective for various asymmetric transformations, including hydrogenations and conjugate additions.[12][13]

Reaction Scheme: $[\text{Rh}(\text{COD})\text{Cl}]_2 + 2 (1\text{R},2\text{R})\text{-DMCDA} \rightarrow 2 [\text{Rh}(\text{COD})((1\text{R},2\text{R})\text{-DMCDA})]\text{Cl}$

Materials:

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer ($[\text{Rh}(\text{COD})\text{Cl}]_2$)
- **(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine** ((1R,2R)-DMCDA)
- Anhydrous Tetrahydrofuran (THF) or Methanol
- Anhydrous Pentane or Hexane

Procedure:

- Under an inert atmosphere, dissolve the $[\text{Rh}(\text{COD})\text{Cl}]_2$ dimer (1.0 eq) in anhydrous THF in a Schlenk flask. This should form a yellow-orange solution.
- In a separate flask, dissolve (1R,2R)-DMCDA (2.1 eq) in a small amount of anhydrous THF.
- Slowly add the diamine solution to the stirring rhodium dimer solution at room temperature. A color change and/or the formation of a precipitate is typically observed.
- Stir the reaction mixture for 1-2 hours at room temperature.
- Self-Validation: The reaction is generally rapid. The formation of the desired monomeric complex is often indicated by a distinct color change. The product may precipitate directly from the reaction mixture depending on the solvent.
- If a precipitate has formed, collect it by filtration. If the product remains in solution, reduce the solvent volume in vacuo and precipitate the product by adding an anti-solvent like pentane or hexane.
- Wash the isolated yellow solid with pentane to remove impurities and dry under high vacuum. Store the final $[\text{Rh}(\text{COD})((1\text{R},2\text{R})\text{-DMCDA})]\text{Cl}$ complex under an inert atmosphere.

Part 4: Characterization of Synthesized Complexes

Rigorous characterization is essential to confirm the structure and purity of the synthesized complexes. The coordination of the diamine ligand to the metal center induces significant changes in its spectroscopic signatures compared to the free ligand.

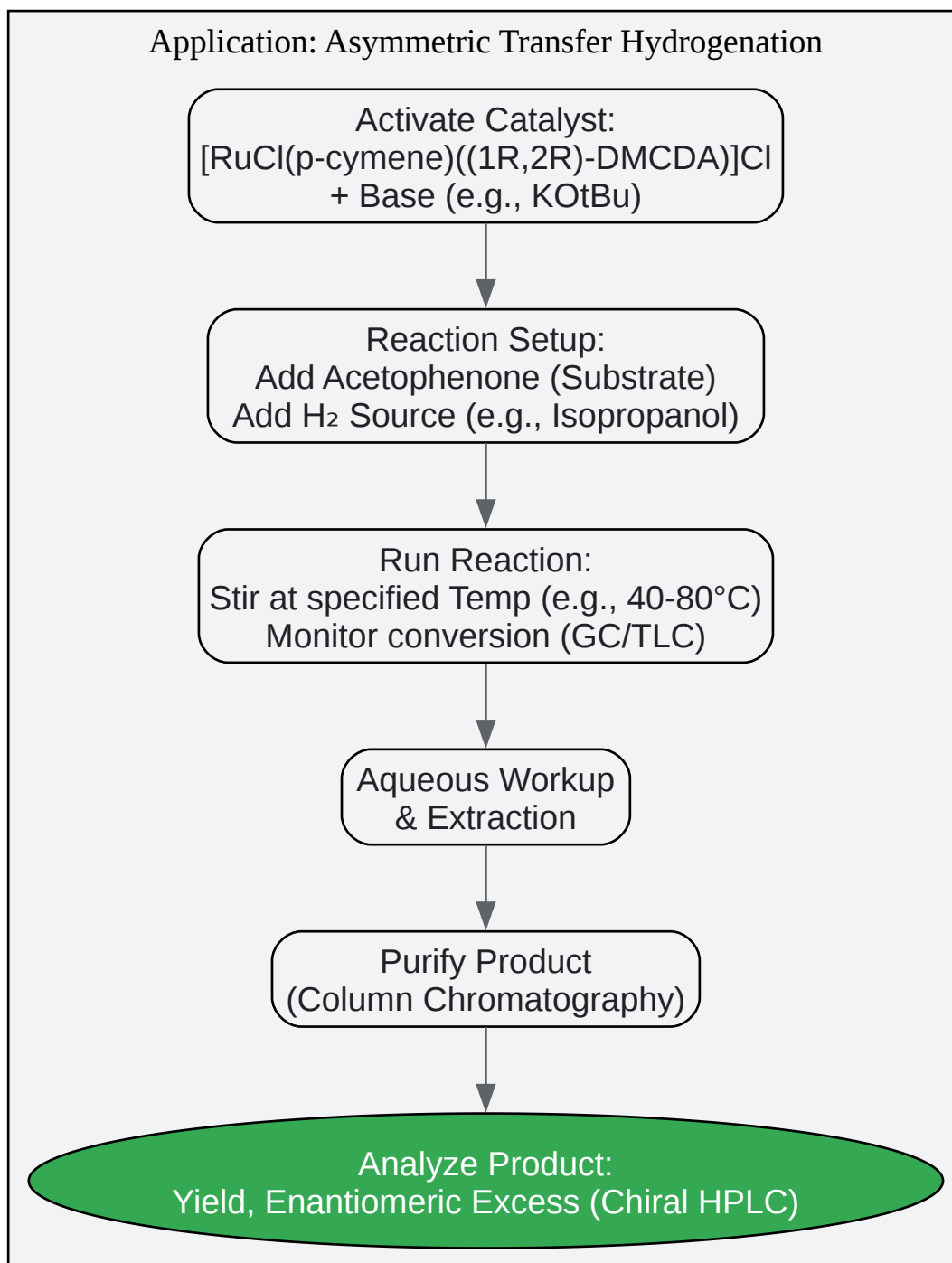
Table 2: Typical Characterization Data for Metal Complexes

Technique	Purpose	Expected Observations
^1H NMR	Confirm ligand coordination and complex purity	Downfield shift of the N-H and N-CH ₃ protons upon coordination. The C ₂ -symmetry of the complex should result in a simplified spectrum compared to an asymmetric analogue. [2] [14]
^{13}C NMR	Confirm ligand coordination	Shift in the signals for the carbon atoms adjacent to the nitrogen atoms (C-N) and the N-methyl carbons. [2] [14]
ESI-MS	Determine molecular weight and confirm composition	Observation of the molecular ion peak corresponding to the cationic part of the complex, e.g., $[\text{M-Cl}]^+$.
X-ray Crystallography	Unambiguous structure determination	Provides precise bond lengths, angles, and confirmation of the absolute stereochemistry and coordination geometry. [1] [2]
Elemental Analysis	Verify bulk purity and stoichiometry	The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.

Part 5: Application in Asymmetric Catalysis

A primary application of the chiral Ruthenium-diamine complexes prepared via Protocol 1 is the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols.[6]
[15] This reaction is highly valued in pharmaceutical synthesis for its operational simplicity, avoiding the need for high-pressure gaseous hydrogen.[5]

Workflow: Asymmetric Transfer Hydrogenation of Acetophenone



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Caption: General workflow for Ru-catalyzed ATH of a ketone.

The chiral environment enforced by the (1R,2R)-DMCDA ligand directs the hydride transfer from the hydrogen donor (typically isopropanol or a formic acid/triethylamine mixture) to one specific face of the ketone, yielding one enantiomer of the alcohol product in high excess.[5]

Conclusion

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine is a powerful and reliable chiral ligand for the synthesis of a wide array of metal complexes. Its rigid C₂-symmetric framework provides the necessary architecture for high stereocontrol in catalytic applications. The protocols detailed herein offer a robust and reproducible foundation for researchers to access valuable Ruthenium and Rhodium catalysts, enabling the development of efficient and selective asymmetric transformations critical to modern chemical synthesis.

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